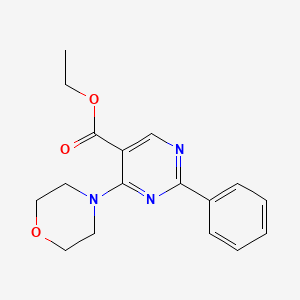

Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 2-position, a morpholine ring at the 4-position, and an ethyl ester group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-diketone and a guanidine derivative.

Substitution Reactions: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Morpholine Introduction: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the pyrimidine ring.

Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution reactions. The morpholine group at position 4 and the phenyl group at position 2 influence regioselectivity.

-

Example Reaction with Amines :

Analogous chloropyrimidine derivatives undergo substitution with aliphatic or aromatic amines. For instance, 2-chloropyrimidine reacts with 4-morpholinoaniline under acidic conditions (e.g., p-toluenesulfonic acid in dioxane) to yield 4-morpholino-substituted pyrimidines with high efficiency (88% yield) .

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Chloropyrimidine analog | p-TsOH, 1,4-dioxane, reflux | 4-Morpholino-substituted pyrimidine | 88% |

Ester Group Transformations

The ethyl ester at position 5 can undergo hydrolysis, amidation, or transesterification.

Hydrolysis to Carboxylic Acid

Hydrolysis under basic or acidic conditions converts the ester to a carboxylic acid, enabling further derivatization. For example:

-

Base-Mediated Hydrolysis : Ethyl pyrimidine-5-carboxylates hydrolyze to acids using NaOH/MeOH, as demonstrated in related pyrimidine systems .

Amidation

The ester reacts with amines to form carboxamides. A parallel synthesis approach using bis(pentafluorophenyl) carbonate (BPC) as an activating agent in acetonitrile efficiently yields carboxamides (80–100% purity) .

| Amine | Conditions | Product | Yield | Purity | Source |

|---|---|---|---|---|---|

| Benzylamine | BPC, CH₃CN, room temperature | N-Benzylcarboxamide | 95% | 100% | |

| 4-Methylpiperazine | BPC, CH₃CN, room temperature | N-(4-Methylpiperazinyl)carboxamide | 100% | 100% |

Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling : Chloropyrimidine analogs react with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(OAc)₂/PPh₃ to form biaryl derivatives (~90% yield) .

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | 4-(4-Fluorophenyl)pyrimidine | 90% |

Functionalization of the Morpholine Substituent

The morpholine group undergoes alkylation or oxidation:

-

Alkylation : Reacts with alkyl halides (e.g., allyl bromide) to form N-alkylmorpholinium salts .

-

Oxidation : Morpholine can oxidize to morpholine N-oxide under strong oxidizing conditions, though this is less common in the presence of the ester group.

Heterocycle Formation

The ester and pyrimidine moieties enable cyclization:

-

Thienopyrimidine Formation : Reaction with ethyl bromoacetate followed by oxidation yields fused thienopyrimidines .

-

Pyrazolopyrimidine Synthesis : Hydrazinolysis of thioesters produces pyrazolopyrimidines .

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 4-sulfanylpyrimidine | Ethyl bromoacetate, oxidation | Thieno[2,3-d]pyrimidine dioxide | 37% |

Reductive Amination

The morpholine nitrogen participates in reductive amination with aldehydes/ketones (e.g., using NaBH₃CN) to form secondary amines .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate belongs to a class of pyrimidine derivatives. The synthesis typically involves multi-step reactions that allow for the introduction of the morpholine and phenyl groups onto the pyrimidine core. For example, one method includes the protection of benzene derivatives followed by cyclization and substitution reactions to yield the final product .

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Antitumor Activity : this compound has shown promise as an antitumor agent. Studies indicate that it can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression .

- Antiviral Properties : Research has demonstrated that pyrimidine derivatives, including this compound, possess antiviral activities against several viruses. This is attributed to their ability to interfere with viral replication mechanisms .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation in various experimental models. This suggests its applicability in treating inflammatory diseases .

- Antioxidant Activity : this compound has also been studied for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related conditions .

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its efficacy against various cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating potent activity against breast and lung cancer cells. Further mechanistic studies revealed that it induces apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antiviral Activity

A recent investigation focused on the antiviral properties of this compound against influenza virus strains. The results showed that the compound effectively inhibited viral replication in vitro, with a notable reduction in viral titers observed at low concentrations. This study supports its potential development as an antiviral medication .

Case Study 3: Anti-inflammatory Applications

In another study assessing the anti-inflammatory effects of this compound, it was administered in animal models of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling, suggesting that this compound could be beneficial in managing inflammatory diseases such as rheumatoid arthritis .

Wirkmechanismus

The mechanism of action of Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 4-(2-Morpholin-4-yl-ethyl)-phenylamine

- Triazole-pyrimidine hybrids

Uniqueness

Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine and pyrimidine rings, along with the phenyl and ester groups, make it a versatile compound for various applications.

Biologische Aktivität

Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and structure-activity relationships (SARs).

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a morpholine group and an ethyl ester. This unique structure contributes to its reactivity and biological properties, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes involved in critical cellular processes, such as kinases and cyclooxygenases (COX). For instance, studies indicate that pyrimidine derivatives can inhibit COX-2, an enzyme linked to inflammatory responses, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Biological Activities

- Anticancer Activity : this compound has demonstrated potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, derivatives of pyrimidine have been shown to exhibit significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

- Anti-inflammatory Effects : The compound exhibits notable anti-inflammatory properties by inhibiting COX enzymes. The inhibition of COX-2 has been linked to reduced inflammation in animal models, suggesting that this compound could serve as a therapeutic agent for inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. This activity is thought to arise from the compound's ability to disrupt microbial cell functions .

Structure-Activity Relationships (SAR)

Understanding the SAR of ethyl 4-morpholin-4-yl-2-phenylpyrimidine derivatives is crucial for optimizing their biological activity. Modifications at the phenyl or pyrimidine rings can significantly alter potency and selectivity:

| Substituent | Biological Activity | IC50 Value |

|---|---|---|

| Morpholine | Anti-inflammatory | ~0.04 µM |

| Ethoxy | Anticancer | 13–58 µM |

| Amino | Cytostatic | 86–500 µM |

This table summarizes the effects of different substituents on the biological activity of related compounds, highlighting the importance of functional groups in enhancing efficacy.

Case Studies

- Inhibition of Kinases : A study evaluated various pyrimidine derivatives as potential inhibitors of cyclin-dependent kinases (CDKs). Ethyl 4-morpholin-4-yl derivatives showed promising activity against CDK2, with modifications leading to enhanced selectivity and potency .

- Anti-inflammatory Testing : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to ethyl 4-morpholin-4-yl derivatives significantly reduced inflammation compared to control groups, indicating their potential as anti-inflammatory agents .

Eigenschaften

IUPAC Name |

ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-2-23-17(21)14-12-18-15(13-6-4-3-5-7-13)19-16(14)20-8-10-22-11-9-20/h3-7,12H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUPPPURCOXJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N2CCOCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.